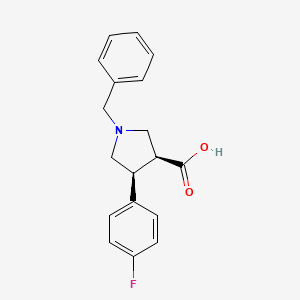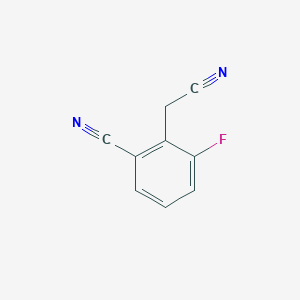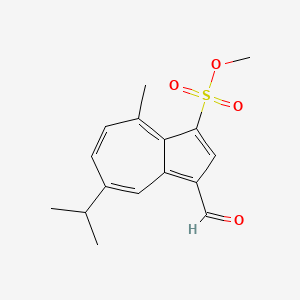
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is a complex organic compound with the molecular formula C18H22O4S It is characterized by its azulene core structure, which is a bicyclic aromatic hydrocarbon known for its deep blue color
Métodos De Preparación
The synthesis of Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Azulene Core: The azulene core can be synthesized through various methods, including cyclization reactions of suitable precursors.
Formylation: Introduction of the formyl group at the 3-position can be achieved using formylation reagents such as formic acid or its derivatives.
Sulfonation: The sulfonate group is introduced using sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s azulene core is known for its anti-inflammatory and antimicrobial properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the formulation of dyes and pigments due to its intense blue color and stability
Mecanismo De Acción
The mechanism of action of Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate involves its interaction with various molecular targets. The azulene core can interact with biological membranes, potentially disrupting their function. The formyl group can participate in chemical reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments .
Comparación Con Compuestos Similares
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate can be compared with other azulene derivatives, such as:
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with an isopropyl ester group instead of a methyl ester.
Sodium 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: The sodium salt form, which has different solubility and reactivity properties.
Methyl 3-formyl-5-isopropyl-8-methylazulene: Lacks the sulfonate group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and solubility characteristics .
Propiedades
Fórmula molecular |
C16H18O4S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
methyl 3-formyl-8-methyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C16H18O4S/c1-10(2)12-6-5-11(3)16-14(7-12)13(9-17)8-15(16)21(18,19)20-4/h5-10H,1-4H3 |
Clave InChI |
ZBFHEUNVAPVVNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C=O)S(=O)(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


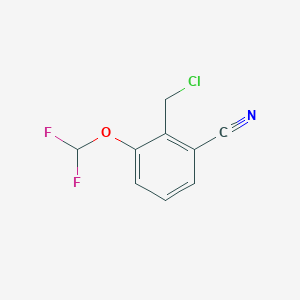
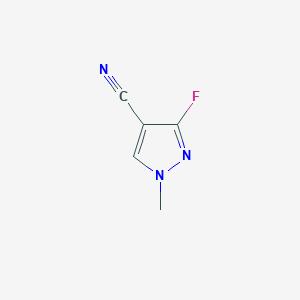
![2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)
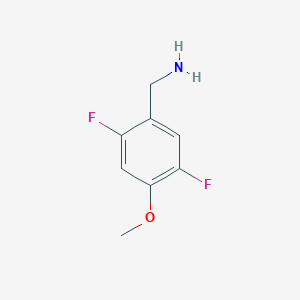
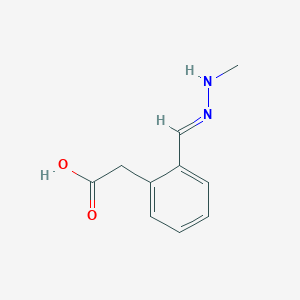

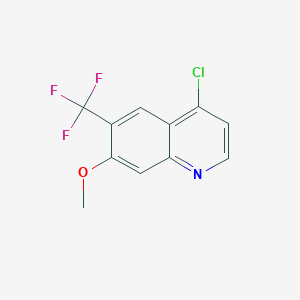
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B12971741.png)
![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12971753.png)
